tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
CAS No.: 179683-40-0
Cat. No.: VC5384304
Molecular Formula: C14H17F3N2O3
Molecular Weight: 318.296
* For research use only. Not for human or veterinary use.
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate - 179683-40-0](/images/structure/VC5384304.png)
Specification
CAS No. | 179683-40-0 |
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Molecular Formula | C14H17F3N2O3 |
Molecular Weight | 318.296 |
IUPAC Name | tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate |
Standard InChI | InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Standard InChI Key | GANYQTBTOKBARP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the formula C₁₄H₁₇F₃N₂O₃, with the following structural components:
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tert-Butyl group: Provides steric bulk and enhances metabolic stability.
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Carbamoyl methyl linker: Serves as a spacer, enabling conformational flexibility.
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4-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing properties, influencing reactivity and binding interactions.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 179683-40-0 | |
Molecular Weight | 318.30 g/mol | |
SMILES | O=C(OC(C)(C)C)NCC(NC1=CC=C(C(F)(F)F)C=C1)=O | |
Storage Recommendations | Cool, dry environment |
Synthesis and Reaction Pathways
Traditional Carbamate Synthesis
Carbamates are typically synthesized via reactions between amines and chloroformates or mixed carbonates . For this compound, a two-step approach is plausible:
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Activation Step: React 4-(trifluoromethyl)aniline with phosgene or p-nitrophenyl chloroformate to form an intermediate isocyanate.
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Coupling Step: Treat the isocyanate with tert-butyl N-(aminomethyl)carbamate under basic conditions .
Modern Methodologies
Recent advances include CO₂ utilization for carbamate synthesis. For example, Jung et al. reported a solid-phase method using Merrifield resin, CO₂, and alkyl halides in the presence of cesium carbonate . This approach could be adapted for tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate by substituting the amine component.
Table 2: Synthetic Routes Comparison
Method | Reagents | Yield | Advantages |
---|---|---|---|
Chloroformate Route | p-Nitrophenyl chloroformate | 60–75% | High purity |
CO₂-Based Synthesis | CO₂, Cs₂CO₃, alkyl halides | 50–65% | Eco-friendly, scalable |
Physicochemical Properties
Stability and Reactivity
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Chemical Stability: The tert-butyl group and trifluoromethyl moiety confer resistance to hydrolysis and oxidative degradation .
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Rotational Barriers: The carbamate C–N bond exhibits a rotational barrier ~3–4 kcal/mol lower than analogous amides, enhancing conformational flexibility .
Predicted Properties
Applications in Medicinal Chemistry
Drug Design
Carbamates are widely used as peptide bond surrogates due to their proteolytic stability . This compound’s trifluoromethyl group may enhance target binding via hydrophobic interactions, making it a candidate for:
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